molecular formula C6H3BrF2IN B2357248 3-Bromo-2,4-difluoro-6-iodoaniline CAS No. 2219373-70-1

3-Bromo-2,4-difluoro-6-iodoaniline

Cat. No.: B2357248
CAS No.: 2219373-70-1
M. Wt: 333.902
InChI Key: WWRGTXGJSNKKGH-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluoro-6-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluoro-6-iodoaniline typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of aniline derivativesThe reaction conditions often involve the use of halogenating agents such as bromine, iodine, and fluorinating reagents under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluoro-6-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.

Scientific Research Applications

3-Bromo-2,4-difluoro-6-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluoro-6-iodoaniline depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the halogen atoms, which influence the compound’s nucleophilicity and electrophilicity. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, involves binding to active sites and modulating biological activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4-difluoro-6-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-2,4-difluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(10)6(11)5(4)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGTXGJSNKKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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